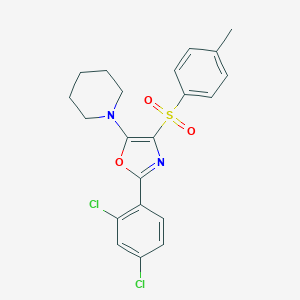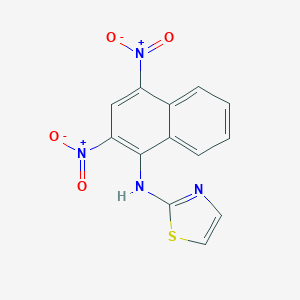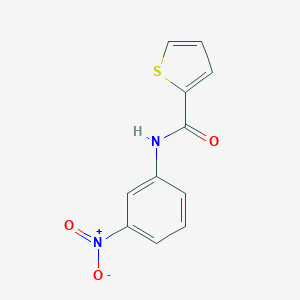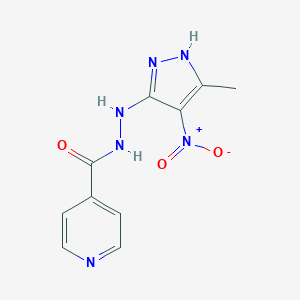
2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone, also known as DPA-714, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzamides and has been found to have a variety of biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone is not fully understood, but it is believed to act as a selective agonist for TSPO. TSPO is involved in a variety of cellular processes, including cholesterol transport, apoptosis, and mitochondrial function. 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone has been found to modulate these processes by binding to TSPO and altering its conformation.
Biochemical and Physiological Effects
2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone has been found to have a variety of biochemical and physiological effects. In addition to its role as a TSPO agonist, 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone has been found to modulate the activity of various enzymes, including cytochrome P450 enzymes and monoamine oxidases. It has also been found to have anti-inflammatory and neuroprotective effects in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone in lab experiments is its high affinity and selectivity for TSPO. This makes it an ideal imaging agent for studying neuroinflammation in vivo. However, there are also some limitations to using 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone. For example, it has a short half-life, which can make it difficult to use in longitudinal studies. It also has low brain penetration, which can limit its usefulness in studying certain neurological disorders.
将来の方向性
There are several future directions for research on 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone. One area of interest is the development of new TSPO ligands with improved brain penetration and longer half-lives. Another area of interest is the use of 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone in combination with other imaging agents to study multiple biomarkers simultaneously. Finally, there is also interest in using 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone to study the role of TSPO in various neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Conclusion
In conclusion, 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone is a small molecule that has been extensively studied for its potential applications in scientific research. It has been found to have high affinity and selectivity for TSPO, making it an ideal imaging agent for studying neuroinflammation in vivo. While there are some limitations to using 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone, there are also several future directions for research on this compound. Overall, 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone is a promising tool for studying the role of TSPO in various neurological disorders.
合成法
The synthesis of 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone is a complex process that involves several steps. The first step is the reaction of 2,4-dichlorophenylamine with ethyl oxalyl chloride to produce 2,4-dichlorophenylglyoxylate. This intermediate is then reacted with piperidine and sodium ethoxide to produce the piperidine derivative. The final step involves the reaction of the piperidine derivative with 4-methylphenylsulfonyl chloride to produce 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone.
科学的研究の応用
2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone has been extensively studied for its potential applications in scientific research. One of the most promising applications is its use as a PET radioligand for imaging the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is upregulated in response to neuroinflammation and is therefore a potential biomarker for various neurodegenerative diseases. 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone has been found to have high affinity and selectivity for TSPO, making it an ideal imaging agent for studying neuroinflammation in vivo.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3S/c1-14-5-8-16(9-6-14)29(26,27)20-21(25-11-3-2-4-12-25)28-19(24-20)17-10-7-15(22)13-18(17)23/h5-10,13H,2-4,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKPUVREXSGINV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=C(C=C(C=C3)Cl)Cl)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-17-(4'-chloro[1,1'-biphenyl]-4-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B412763.png)
![N-[4-(pentyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B412765.png)


![N-(2,4-Dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B412771.png)
![3-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B412772.png)

![3-[({4-nitrophenyl}carbonyl)amino]-N-[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide](/img/structure/B412775.png)

![2-(4-Heptylphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B412780.png)
![2-phenoxy-N-{4'-[(2-phenoxybutanoyl)amino][1,1'-biphenyl]-4-yl}butanamide](/img/structure/B412783.png)


